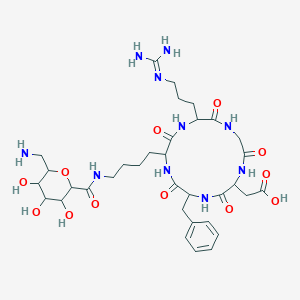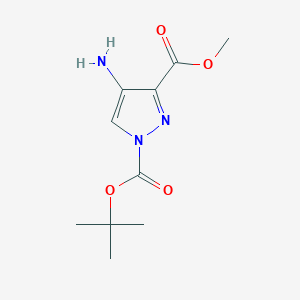
(S)-1-(2-Aminopyridin-3-yl)ethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
Reactivity with Meldrum’s Acid
A study by Asadi et al. (2021) investigated the reactivity of 2-aminopyridine (a compound structurally similar to (S)-1-(2-Aminopyridin-3-yl)ethanol) and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes, producing various ethyl acetates and propanoates in ethanol under catalyzed conditions Asadi, Zebarjad, Masoudi, & Mehrabi, 2021.
Formation of Borylene Osmium Complexes
Rickard et al. (2002) described the reaction between Os(BCl2)Cl(CO)(PPh3)2 and 2-aminopyridine in ethanol, resulting in borylene osmium complexes. This showcases the potential for this compound in forming metal complexes Rickard, Roper, Williamson, & Wright, 2002.
Formation of Oxadiazolo Pyridin-Thiones
According to Rousseau and Taurins (1977), 2-aminopyridine 1-oxides (similar to our compound of interest) react with thiophosgene in ethanol, leading to the formation of oxadiazolo pyridin-thiones, indicating its use in synthesizing complex organic structures Rousseau & Taurins, 1977.
Crystal Structures and Solubility
Crystal Structures with Citric Acid
Prakash et al. (2018) demonstrated that 2-aminopyridine can form crystal structures when combined with citric acid in ethanol, highlighting its potential in crystallography Prakash, Naveen, Lokanath, Suchetan, & Warad, 2018.
Solubility in Ethanol Mixtures
The solubility of 2-aminopyridine in ethanol and n-butyl acetate mixtures was studied by Wei and Chen (2009), providing useful data for understanding the solubility characteristics of similar compounds in mixed solvents Wei & Chen, 2009.
Polymer Synthesis and Luminescence Studies
Polymer Synthesis
Bakkali-Hassani et al. (2018) explored the use of aminoalcohols (related to our compound) in polymer synthesis, specifically in the ring-opening polymerization of aziridine, showing the potential of this compound in polymer chemistry Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018.
Luminescence of Aminopyridines
Kimura, Takaoka, and Nagai (1977) measured the quantum yields and lifetimes of fluorescence and phosphorescence of aminopyridines, including 2-aminopyridine, in various solvents. This suggests potential applications of this compound in luminescence studies Kimura, Takaoka, & Nagai, 1977.
Propiedades
IUPAC Name |
(1S)-1-(2-aminopyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIJGHJYYFDQH-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652193 | |
| Record name | (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936718-00-2 | |
| Record name | (1S)-1-(2-Aminopyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)







